molecular formula C9H6N2O4 B2892823 7-Methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione CAS No. 332082-30-1

7-Methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B2892823
CAS No.: 332082-30-1
M. Wt: 206.157
InChI Key: XINFJUOXGHWKTD-UHFFFAOYSA-N
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Description

7-methyl-6-nitro-1H-indole-2,3-dione is a chemical compound with the CAS Number: 332082-30-1 . It has a molecular weight of 206.16 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 7-methyl-6-nitro-1H-indole-2,3-dione is 1S/C9H6N2O4/c1-4-6 (11 (14)15)3-2-5-7 (4)10-9 (13)8 (5)12/h2-3H,1H3, (H,10,12,13) . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

7-methyl-6-nitro-1H-indole-2,3-dione is a powder that is stored at room temperature . It has a melting point of 148-151 degrees Celsius .

Scientific Research Applications

Coordination Chemistry in Metal Complexes

7-Methyl-6-nitro-1H-indole-2,3-dione, a variant of indole dione, is involved in coordination chemistry. Its derivatives, such as 5-nitro-indol-2,3-dione and 7-nitro-1H-indol-2,3-dione, are used to synthesize Schiff bases. These bases then coordinate with palladium(II) and platinum(II) to form complexes. These complexes exhibit significant fungicidal and bactericidal properties and have been tested for biological activities against pathogenic fungi and bacteria (Sharma, Biyala, Swami, Fahmi, & Singh, 2009).

Antiviral Activity

Derivatives of 7-methyl-6-nitro-1H-indole-2,3-dione have been synthesized and evaluated for their antiviral activities. Specifically, compounds synthesized from 5-nitro-1H-indole-2,3-dione demonstrated weak activity against yellow fever and bovine viral diarrhea viruses (Terzioğlu, Karalı, Gürsoy, Pannecouque, Leysen, Paeshuyse, Neyts, & Clercq, 2005).

Corrosion Inhibition

New derivatives of 5-Nitro isatin, which is structurally related to 7-methyl-6-nitro-1H-indole-2,3-dione, have been synthesized and assessed for their efficiency as corrosion inhibitors. The derivatives showed promising results in protecting carbon steel against corrosion in sea water, with compound (3) identified as the best inhibitor among the series (Ahmed, Kubba, & Al-Majidi, 2018).

Antimicrobial and Antifertility Activity

7-methyl-6-nitro-1H-indole-2,3-dione, as part of sulfur-containing Schiff base complexes of Iron(III) and Lead(II), has been explored for its antimicrobial activity. These complexes exhibit antibacterial and antifungal activities against various pathogenic strains. Additionally, some of these complexes have been screened for antifertility activity (Malik, Kumari, Chauhan, & Sharma, 2010).

Antituberculosis Activity

Indole-2,3-dione derivatives, closely related to 7-methyl-6-nitro-1H-indole-2,3-dione, have been synthesized and tested for their antituberculosis activity. Certain derivatives exhibited significant inhibitory activity against Mycobacterium tuberculosis (Karalı, Gürsoy, Kandemirli, Shvets, Kaynak, Ozbey, Kovalishyn, & Dimoglo, 2007).

Selective Optical Chemosensors

1H-Indole-2,3-dione, closely related to 7-methyl-6-nitro-1H-indole-2,3-dione, has been studied for its application as a selective optical chemosensor for Fe3+ ions. It demonstrates high sensing capability and selectivity for Fe3+ ions through the enhancement of absorption peaks in the ultraviolet region (Fahmi, Kurniawan, Yuliati, & Lintang, 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and others .

Properties

IUPAC Name

7-methyl-6-nitro-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c1-4-6(11(14)15)3-2-5-7(4)10-9(13)8(5)12/h2-3H,1H3,(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINFJUOXGHWKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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